molecular formula C11H18Cl3N3 B8219865 3-chloro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride

3-chloro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride

Cat. No.: B8219865
M. Wt: 298.6 g/mol
InChI Key: YIRXGKOSAFFURK-UHFFFAOYSA-N
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Description

3-chloro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a chlorine atom and an amine group, which is further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloropyridine with formaldehyde and piperidine to form the intermediate 3-chloro-N-[(piperidin-4-yl)methyl]pyridin-4-amine.

    Formation of the Dihydrochloride Salt: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and piperidine moieties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(piperidin-4-yl)methyl]pyridin-4-amine: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    3-chloro-N-[(morpholin-4-yl)methyl]pyridin-4-amine: Contains a morpholine ring instead of a piperidine ring, which can influence its chemical properties and applications.

Uniqueness

3-chloro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is unique due to the presence of both the chlorine atom and the piperidine moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(piperidin-4-ylmethyl)pyridin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3.2ClH/c12-10-8-14-6-3-11(10)15-7-9-1-4-13-5-2-9;;/h3,6,8-9,13H,1-2,4-5,7H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRXGKOSAFFURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=C(C=NC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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